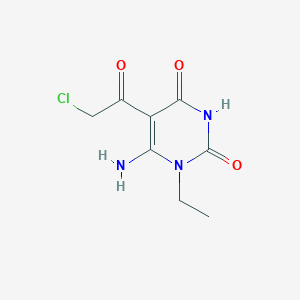

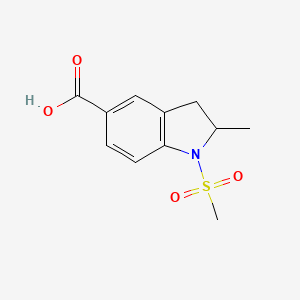

6-amino-5-(chloroacetyl)-1-methylpyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 2-aminopyrimidine derivatives, including those with substitutions at the 5- and 6-positions, has been achieved through various methods. One approach involves the treatment of β-ketoester or β-aldehydoester with guanidine hydrochloride in the presence of K2CO3, utilizing a microwave-assisted method without the need for a solvent . Another method includes the reaction of 6-methylpyrimidine-2,4(1H,3H)-dione with diethylamine and formaldehyde in ethanol . These methods provide efficient routes to synthesize a wide range of substituted pyrimidines, potentially including the target compound.

Molecular Structure Analysis

The molecular structure of substituted pyrimidines has been characterized using various spectroscopic techniques and single-crystal X-ray diffraction analysis. The geometrical parameters obtained from these studies are in agreement with theoretical calculations performed using density functional theory (DFT) . The crystal structure analysis provides detailed information on the conformation and non-covalent interactions within the molecules.

Chemical Reactions Analysis

The reactivity of substituted pyrimidines has been explored through vibrational spectral analysis and molecular dynamics. Studies have identified potential electrophile attacking sites using molecular electrostatic potential surface plots and average local ionization energy surfaces . Additionally, the synthesis of new compounds through one-pot condensation reactions demonstrates the versatility of 2-aminopyrimidines as precursors for more complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of substituted pyrimidines have been investigated using DFT to analyze frontier molecular orbitals and molecular electrostatic potentials. These studies provide insights into the electronic structure and potential reactivity of the compounds. Furthermore, the degradation properties of these molecules have been examined through the calculation of bond dissociation energies and radial distribution functions, indicating their stability under various conditions .

科学的研究の応用

1. Crystal Structure Analysis

- Crystal Structure Determination : The compound has been used to study crystal structures, providing insights into molecular configurations and interactions. For instance, Schwabenländer, Kirfel, & Müller (1998) analyzed the crystal structure of a related compound, highlighting the potential of such derivatives in understanding molecular arrangements (Schwabenländer, Kirfel, & Müller, 1998).

2. Chemical Synthesis and Reactions

- Synthesis of Derivatives : Various studies have focused on synthesizing derivatives of this compound and exploring their reactions. For example, Lin-lin & Dong (2010) investigated the synthesis of a derivative and its anti-inflammatory activity (Shang Lin-lin & C. Dong, 2010).

- Reaction Pathways : Research has also delved into understanding the reaction mechanisms and pathways of this compound. Kataev et al. (2013) explored the reactions of related pyrimidine diones with other chemical agents (Kataev, Meshcheryakova, Lazarev, & Kuznetsov, 2013).

3. Pharmaceutical and Therapeutic Potential

- Antimalarial Activity : Halladay & Cowden (1990) synthesized derivatives and tested their antimalarial activity against Plasmodium falciparum, showing the potential therapeutic applications of such compounds (Halladay & Cowden, 1990).

- Anti-inflammatory and Analgesic Properties : Nofal, Fahmy, Zarea, & El-Eraky (2011) studied new derivatives for their anti-inflammatory and analgesic activities, indicating the compound's relevance in drug discovery (Nofal, Fahmy, Zarea, & El-Eraky, 2011).

4. Material Science Applications

- Optical and Nonlinear Optical Properties : Mohan, Choudhary, Kumar, Muhammad, Das, Singh, Al‐Sehemi, & Kumar (2020) synthesized bis-uracil derivatives and assessed their properties for optical and nonlinear optical applications, highlighting the compound's utility in material sciences (Mohan, Choudhary, Kumar, Muhammad, Das, Singh, Al‐Sehemi, & Kumar, 2020).

Safety And Hazards

- Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.

- Handling Precautions : Due to its chloroacetyl group, proper handling and protective measures are essential.

- Environmental Impact : Assess its impact on the environment during synthesis and disposal.

将来の方向性

- Biological Activity : Investigate its potential as an antimicrobial, antiviral, or anticancer agent.

- Drug Development : Explore derivatives and analogs for drug discovery.

- Industrial Applications : Assess its use in agrochemicals, materials, or dyes.

特性

IUPAC Name |

6-amino-5-(2-chloroacetyl)-1-methylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O3/c1-11-5(9)4(3(12)2-8)6(13)10-7(11)14/h2,9H2,1H3,(H,10,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OORUZOLZIKLBDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)NC1=O)C(=O)CCl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407135 |

Source

|

| Record name | 6-Amino-5-(chloroacetyl)-1-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-5-(chloroacetyl)-1-methylpyrimidine-2,4(1H,3H)-dione | |

CAS RN |

22365-19-1 |

Source

|

| Record name | 6-Amino-5-(chloroacetyl)-1-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Methylbenzyl)sulfanyl]aniline](/img/structure/B1276135.png)

![2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol](/img/structure/B1276138.png)

![1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone](/img/structure/B1276148.png)

![N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide](/img/structure/B1276164.png)

![2-(Benzo[d]thiazol-2-yl)ethanol](/img/structure/B1276173.png)